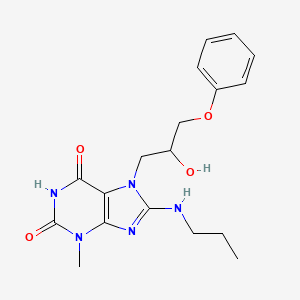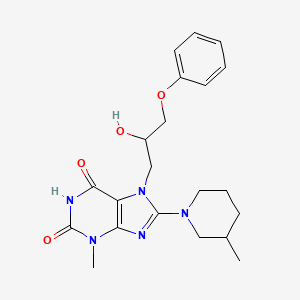
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical substance with the linear formula C19H25N5O5 . It has a molecular weight of 403.442 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, density, and pKa. For the compound “2-Hydroxy-3-phenoxypropyl methacrylate”, a compound with some structural similarity, the predicted boiling point is 392.0±32.0 °C and the density is 1.131g/ml .Aplicaciones Científicas De Investigación
- Drug Delivery Systems : Scientists study its incorporation into polymeric membranes for controlled drug release. UV radiation-induced polymerization could yield drug-loaded materials .
- Vacuum Impregnation Techniques : In food science, researchers investigate vacuum impregnation methods. While not directly related to MFCD08542339, this field highlights the broader applications of scientific research in food processing and preservation .
Materials Science and Polymer Chemistry
Food Industry Applications
Safety and Hazards
The safety data sheet (SDS) for a compound provides information about the hazards of a chemical product and advice on safety precautions. For the compound “2-Hydroxy-3-phenoxypropyl methacrylate”, the SDS indicates that it may cause an allergic skin reaction and serious eye damage. It is also toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-3-9-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)10-12(24)11-27-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNAIIGEYHZTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(3-methylbutyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485585.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485587.png)
![(2Z)-N-(2-ethylphenyl)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6485604.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485607.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485614.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485622.png)
![N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6485627.png)
![8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485643.png)
![1-benzyl-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485651.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485653.png)

![7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485674.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6485675.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485678.png)